molecular formula C9H16ClNOS B2709566 1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-OL hydrochloride CAS No. 1158503-07-1

1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-OL hydrochloride

Cat. No.: B2709566
CAS No.: 1158503-07-1
M. Wt: 221.74
InChI Key: UMAKAFIUEGBJOU-UHFFFAOYSA-N
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Description

1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-OL hydrochloride is a synthetic β-amino alcohol derivative featuring a thiophene ring substitution. Its molecular structure includes:

  • Propan-2-ol backbone: A common scaffold in β-adrenergic receptor blockers (beta-blockers).
  • 3-Methyl-thiophen-2-ylmethyl group: A sulfur-containing heterocyclic substituent, distinguishing it from phenyl or naphthyl derivatives.
  • Hydrochloride salt: Enhances solubility and stability for pharmaceutical applications.

The thiophene moiety may influence lipophilicity, metabolic stability, and receptor binding kinetics compared to oxygen-containing aromatic systems .

Properties

IUPAC Name

1-[(3-methylthiophen-2-yl)methylamino]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS.ClH/c1-7-3-4-12-9(7)6-10-5-8(2)11;/h3-4,8,10-11H,5-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAKAFIUEGBJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNCC(C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-OL hydrochloride typically involves the reaction of 3-methylthiophene with formaldehyde and a secondary amine, followed by reduction and hydrochloride salt formation. The process can be summarized as follows:

    Mannich Reaction: 3-methylthiophene reacts with formaldehyde and a secondary amine to form a Mannich base.

    Reduction: The Mannich base is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.

    Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-OL hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products:

    Sulfoxides and Sulfones: Formed through oxidation.

    Thiols and Alcohols: Formed through reduction.

    Substituted Thiophenes: Formed through nucleophilic substitution.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-OL hydrochloride may exhibit antidepressant effects. The structural similarity to known antidepressants suggests potential interactions with serotonin and norepinephrine reuptake mechanisms. This compound could serve as a lead for developing novel antidepressants targeting these pathways.

Anticancer Properties

Preliminary studies have shown that derivatives of thiophene-based compounds can possess anticancer activity. For instance, compounds derived from similar structures have demonstrated antiproliferative effects against various cancer cell lines, such as HCT-116 and MCF-7. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation pathways, making this compound a candidate for further exploration in cancer therapeutics .

Neurological Applications

Given its structural attributes, there is potential for this compound to be investigated for neuroprotective effects. Compounds that interact with neurotransmitter systems may offer benefits in treating neurodegenerative diseases or conditions like anxiety and depression.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving thiophene derivatives. Understanding the synthesis pathways is crucial for optimizing yield and purity for pharmaceutical applications.

Table: Summary of Research Findings on Similar Compounds

Study ReferenceCompound StudiedBiological ActivityIC50 Value (μg/mL)Notes
Methyl 2-[3-(3-Phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoatesAnticancer1.9 - 7.52Active against HCT-116
Methyl 3-amino-4-methylthiophene-2-carboxylateAntidepressantNot specifiedPotential lead compound
Various thiophene derivativesAntidepressant/AnticancerVariesStructural similarities noted

Mechanism of Action

The mechanism of action of 1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-OL hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Dexpropranolol Hydrochloride

Structure: (+)-[R]-1-Isopropylamino-3-(1-naphthyloxy)propan-2-ol hydrochloride. Key Differences:

  • Substituent : Naphthyloxy group instead of thiophene.
  • Activity : Exhibits membrane-stabilizing effects with minimal beta-blocking activity, unlike classical beta-blockers.
  • Pharmacological Class: Non-selective beta-antagonist (weak).

Penbutolol Hydrochloride

Structure: 1-(tert-Butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol hydrochloride. Key Differences:

  • Substituent: Cyclopentylphenoxy group vs. thiophene.
  • Activity: Non-selective beta-blocker with partial β2-agonist activity.

Bevantolol Hydrochloride

Structure: 1-[(3,4-Dimethoxyphenethyl)amino]-3-(m-tolyloxy)propan-2-ol hydrochloride. Key Differences:

  • Substituent : Dimethoxyphenethyl and m-tolyloxy groups.
  • Activity : Cardioselective beta-1 antagonist with vasodilatory effects.

Nadolol Impurity F Hydrochloride

Structure: (2RS)-1-[(1,1-Dimethyl ethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride. Key Differences:

  • Substituent : Naphthalenyloxy group.
  • Role : An impurity in nadolol synthesis, highlighting the importance of regiochemical control in beta-blocker manufacturing.
  • Reactivity : The naphthalenyl group may contribute to π-π stacking interactions absent in thiophene derivatives .

Structural and Pharmacological Data Table

Compound Name Substituent(s) Pharmacological Class Key Feature(s) Reference
Target Compound 3-Methyl-thiophen-2-ylmethyl Hypothesized beta-blocker Thiophene enhances metabolic stability
Dexpropranolol Hydrochloride 1-Naphthyloxy Weak beta-antagonist Membrane-stabilizing effects
Penbutolol Hydrochloride 2-Cyclopentylphenoxy Non-selective beta-blocker Partial β2-agonist activity
Bevantolol Hydrochloride 3,4-Dimethoxyphenethyl, m-tolyloxy Cardioselective beta-1 antagonist Vasodilatory properties
Nadolol Impurity F Hydrochloride Naphthalen-1-yloxy Synthetic impurity Highlights regiochemical challenges

Biological Activity

1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-OL hydrochloride, also known by its CAS number 510739-99-8, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and safety profile.

  • Molecular Formula : C9H15NOS
  • Molecular Weight : 185.29 g/mol
  • CAS Number : 510739-99-8

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications. Below are the key areas of interest:

1. Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of thiophene have been shown to possess significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

2. Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially through the inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO) . These enzymes are critical in the metabolism of neurotransmitters, and their inhibition could be beneficial in treating neurodegenerative diseases such as Alzheimer's.

3. Anticancer Potential

The compound's structural characteristics suggest it may interact with cellular pathways involved in cancer progression. Compounds with similar thiophene structures have been studied for their anticancer properties, indicating a potential for further investigation into this area .

While specific mechanisms for this compound remain under investigation, related compounds have demonstrated various modes of action:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been noted to inhibit key enzymes involved in metabolic pathways.
  • Cellular Signaling Modulation : Some derivatives may affect signaling pathways that regulate cell growth and apoptosis.

Safety Profile

The safety profile of this compound is crucial for its potential application in therapeutics. According to safety data sheets:

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary measures include avoiding inhalation and skin contact, as well as ensuring proper protective equipment is used during handling.

Case Studies and Research Findings

Several studies have focused on derivatives with similar functional groups that may provide insights into the biological activity of this compound:

StudyFindings
Orban et al. (2016)Identified potent inhibitors against Trypanosoma brucei with structural similarities to thiophene derivatives.
Liu et al. (2015)Investigated aloe-emodin derivatives showing antibacterial and anti-inflammatory activities; relevant for understanding potential applications of thiophene compounds.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-OL hydrochloride in academic settings?

  • Methodological Answer : Synthesis optimization requires careful selection of catalysts (e.g., LiAlH₄ for reduction steps) and precise control of reaction conditions (temperature, pH). The hydrochloride salt formation step involves treating the free base with hydrochloric acid to enhance solubility and stability, as seen in analogous compounds . Use automated systems or continuous flow reactors to improve reproducibility and yield in multi-step syntheses .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ HPLC or LC-MS for purity assessment, referencing impurity standards like those described for thiophene derivatives (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol analogs) . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C, can confirm the presence of the 3-methyl-thiophene moiety and propanol backbone. Mass spectrometry validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities .

Q. What solvent systems are recommended for handling this hydrochloride salt in biological assays?

  • Methodological Answer : Due to its hydrophilic hydrochloride group, aqueous buffers (e.g., PBS) or polar aprotic solvents like DMSO are suitable. Pre-solubilize in DMSO for stock solutions, ensuring concentrations ≤10% (v/v) to avoid cellular toxicity. For in vitro studies, verify solubility via dynamic light scattering (DLS) to detect aggregates .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved receptor-binding affinity?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model electronic interactions between the thiophene ring and target receptors. Molecular dynamics (MD) simulations can predict conformational stability in physiological environments. ICReDD’s integrated approach, combining computational reaction path searches with experimental validation, is a model for iterative optimization . Validate predictions using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding kinetics .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer : Standardize assay conditions (e.g., pH, temperature, cell lines) to minimize variability. Perform meta-analyses of raw data to identify outliers or batch effects. Cross-validate results using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays). For receptor studies, confirm target specificity via CRISPR knockout models .

Q. How can researchers mitigate instability issues during long-term storage of this compound?

  • Methodological Answer : Store lyophilized samples at -20°C in amber vials under inert gas (e.g., argon). For solutions, use stabilizers like trehalose (5% w/v) in pH 4.5 buffers. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) and track impurities using UPLC-MS .

Q. What advanced techniques elucidate the compound’s metabolic fate in in vivo models?

  • Methodological Answer : Radiolabel the thiophene methyl group (¹⁴C or ³H) to track metabolites via scintillation counting. Combine with high-resolution mass spectrometry (HRMS) for structural identification of phase I/II metabolites. Microsomal incubations (e.g., liver S9 fractions) can predict interspecies metabolic differences .

Methodological Resources

  • Synthetic Protocols : Reference PubChem’s amination and hydrochloride salt formation workflows for analogous amino-propanol derivatives .
  • Analytical Standards : Cross-check impurity profiles against USP/EP guidelines for thiophene-containing pharmaceuticals .
  • Computational Tools : Adopt ICReDD’s reaction path search algorithms for mechanistic studies .

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